2-(Ethylsulfanyl)propanethioamide
Description
2-(Ethylsulfanyl)propanethioamide is a thioamide derivative characterized by an ethylsulfanyl (-S-C₂H₅) group and a thioamide (-C(=S)-NH₂) functional group. For instance, thiosemicarbazide derivatives, such as 2-(ethylsulfanyl)benzohydrazide, are synthesized via reactions with aryl isothiocyanates, followed by cyclization to form 1,2,4-triazole-containing compounds .
Properties
IUPAC Name |
2-ethylsulfanylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSRIBDCCNWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)propanethioamide typically involves the reaction of ethyl mercaptan with a suitable precursor under controlled conditions. One common method is the reaction of ethyl mercaptan with 2-bromo-1-propanethioamide in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioamides
Scientific Research Applications
2-(Ethylsulfanyl)propanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity
Thioamide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide exhibit significant antioxidant activity. Key findings include:
| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) | Structural Features |
|---|---|---|---|
| Compound 2 | 1.08 | N/A | Thiosemicarbazide with aryl group |
| Compound 3 | 0.22 | 3054 | Cyclized 1,2,4-triazole derivative |
| Compound 7 | 0.74 | N/A | Triazole ring with methyl substituent |
| Gallic acid (Reference) | 1.20 | N/A | Phenolic acid |
| Ascorbic acid (Reference) | N/A | 1207 | Vitamin C analog |
- Compound 3 outperforms both gallic acid (DPPH assay) and ascorbic acid (FRAP assay), highlighting the enhanced antioxidant capacity conferred by its 1,2,4-triazole ring and ethylsulfanyl moiety .
- The thioamide group is critical for radical scavenging, while cyclization (e.g., forming triazoles) further enhances activity due to increased electron delocalization.
Structural and Functional Analogues
(a) Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride
- Structure: Contains an ethylsulfanyl group but differs in the presence of an ester (-COOEt) and amino (-NH₂) group.
- Properties : Molecular weight = 271.76 g/mol; used in peptide synthesis due to its reactive sites .
- Comparison : Unlike 2-(Ethylsulfanyl)propanethioamide, this compound lacks a thioamide group, resulting in distinct chemical reactivity and biological applications.
(b) Drospirenone-Related Impurities
- Examples include 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalen-1-ol derivatives .
Key Research Findings and Implications
- Antioxidant Superiority : Cyclized triazole derivatives (e.g., compound 3) exhibit superior antioxidant activity, suggesting that ring formation enhances stability and electron transfer efficiency .
- Structural Determinants : The presence of sulfur atoms (in thioamide and ethylsulfanyl groups) correlates with improved redox activity, making these compounds promising for pharmaceutical or agrochemical development.
Biological Activity
2-(Ethylsulfanyl)propanethioamide, also known by its chemical identifier 1423032-01-2, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C5H11NS2
- Molecular Weight : 161.27 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily attributed to its sulfur content. Below are some key areas of interest:
Antimicrobial Properties
Studies suggest that the compound may possess antimicrobial properties due to the presence of sulfur, which can interact with biological membranes and enzymes. This interaction may disrupt cellular processes in microorganisms, leading to their inhibition or death .
Cytotoxicity and Anticancer Potential
Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.
- Membrane Disruption : Sulfur-containing compounds often disrupt lipid bilayers, leading to increased permeability and eventual cell lysis.
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation assays.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
